molecular formula C26H24FNO3 B582792 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide CAS No. 1797905-42-0

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide

Cat. No.: B582792
CAS No.: 1797905-42-0
M. Wt: 417.48
InChI Key: XIBJIYKHDMWMDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .

Mode of Action

The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .

Pharmacokinetics

Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound

Biological Activity

2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2
  • IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.

Inhibition of Glycolysis

Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, this compound has been shown to affect hexokinase activity, a key enzyme in glycolysis:

  • Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.
  • Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Remarks
A549 (Lung Cancer)5.4Significant reduction in viability
U87MG (GBM)3.8Enhanced effects under hypoxic conditions
MCF7 (Breast Cancer)6.5Moderate cytotoxicity observed

Case Study 1: Glioblastoma Multiforme (GBM)

In a recent study focusing on GBM, the application of this compound resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.

Case Study 2: Metabolic Disorders

Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJIYKHDMWMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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